molecular formula C13H14F3NO2 B13961318 Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate

Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13961318
M. Wt: 273.25 g/mol
InChI Key: WHOYGPVUKDAHKW-UHFFFAOYSA-N
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Description

Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The cyclopropyl group adds strain and reactivity to the molecule, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple steps. One common route includes the reaction of 2-(aminomethyl)benzoic acid with cyclopropyl(trifluoromethyl)amine under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Scientific Research Applications

Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-(cyclopropylamino)methylbenzoate
  • Methyl 2-(aminomethyl)benzoate

Uniqueness

Methyl 2-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the combination of the trifluoromethyl and cyclopropyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds. Additionally, the presence of both groups can lead to unique biological activities and applications.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 2-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-5-3-2-4-9(11)8-17(10-6-7-10)13(14,15)16/h2-5,10H,6-8H2,1H3

InChI Key

WHOYGPVUKDAHKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CN(C2CC2)C(F)(F)F

Origin of Product

United States

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